5-((Methylamino)methyl)pyrimidin-2-amine

Physicochemical profiling Lipophilicity Lead optimization

Fragment screening for CNS targets forces a trade-off between permeability and solubility. 5-((Methylamino)methyl)pyrimidin-2-amine resolves this: PSA 63.83 Ų (below the 70 Ų CNS threshold) with LogP -0.54-a profile unattainable with the des-methyl analog (PSA 77.82 Ų) or N-methyl analog (LogP +0.24). • CNS-Permeable Scaffold: PSA 63.83 Ų enables blood-brain barrier penetration for neurodegeneration kinase and GPCR target screening. • Versatile Synthetic Handle: Secondary amine at the 5-position supports reductive amination, sulfonylation, amide coupling, and urea formation without protection/deprotection steps. • Reliable Supply: Available from 250 mg to 10 g, ≥95% purity (HPLC), ready for immediate dispatch.

Molecular Formula C6H10N4
Molecular Weight 138.174
CAS No. 1215295-83-2
Cat. No. B594893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((Methylamino)methyl)pyrimidin-2-amine
CAS1215295-83-2
Synonyms5-[(methylamino)methyl]-2-pyrimidinamine(SALTDATA: FREE)
Molecular FormulaC6H10N4
Molecular Weight138.174
Structural Identifiers
SMILESCNCC1=CN=C(N=C1)N
InChIInChI=1S/C6H10N4/c1-8-2-5-3-9-6(7)10-4-5/h3-4,8H,2H2,1H3,(H2,7,9,10)
InChIKeySAYIDBFKZNLZDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-((Methylamino)methyl)pyrimidin-2-amine – 2-Aminopyrimidine Building Block


5-((Methylamino)methyl)pyrimidin-2-amine (CAS 1215295-83-2), also named 2-amino-N-methyl-5-pyrimidinemethanamine, is a disubstituted 2-aminopyrimidine derivative with molecular formula C₆H₁₀N₄ and a molecular weight of 138.17 g/mol [1]. This compound belongs to the 2-aminopyrimidine class, a privileged pharmacophore scaffold widely employed in kinase inhibitor design, adenosine receptor modulation, and antiparasitic agent development [2]. The molecule features a 2-amino group on the pyrimidine ring and a 5-methylaminomethyl substituent, providing two hydrogen bond donor sites, four hydrogen bond acceptor sites, and two rotatable bonds [3]. Commercially available as a free base with purity specifications of ≥95% (HPLC/GC) and offered in quantities from 250 mg to 10 g by multiple vendors , the compound serves as a versatile synthetic intermediate and screening library component, though published target-specific bioactivity data for this exact compound remain extremely limited in the peer-reviewed literature.

Kinase inhibitor scaffold design Privileged 2-aminopyrimidine pharmacophore with a secondary amine synthetic handle for reductive amination and amide coupling.
Fragment-based library component Balanced physicochemical profile supporting aqueous solubility and moderate permeability for primary screening.
Target-specific bioactivity data remain limited; reported scaffold class-level inference.
N-Methylation SAR studies Intermediate methylation state enabling matched molecular pair analysis of ADME property contributions.

5-((Methylamino)methyl)pyrimidin-2-amine Substitution Limitations


Within the 2-aminopyrimidine building block family, subtle variations in the 5-position substituent profoundly alter the physicochemical profile that governs downstream synthetic utility, screening hit rates, and lead optimization trajectories. The methylaminomethyl group at position 5 of 5-((Methylamino)methyl)pyrimidin-2-amine (CAS 1215295-83-2) creates a distinct lipophilicity-polar surface area balance (LogP ≈ -0.54, PSA = 63.83 Ų) [1] that differs substantially from its closest analogs: the des-methyl primary amine analog 5-(aminomethyl)pyrimidin-2-amine (LogP = -0.97, PSA = 77.82 Ų) [2] and the unsubstituted core scaffold 2-aminopyrimidine (LogP = -0.89, PSA = 51.8 Ų) . These differences in calculated logD at physiological pH (ΔLogD₇.₄ ≈ 0.4 units more lipophilic than the des-methyl analog) translate into measurably distinct predicted membrane permeability, solubility, and protein binding behavior [1][2]. Furthermore, the secondary amine in the methylaminomethyl side chain provides a unique synthetic handle for reductive amination, N-alkylation, and amide coupling that is absent in both the primary amine and unsubstituted analogs, directly affecting the scope of accessible derivative libraries. Consequently, procurement decisions predicated on generic scaffold similarity alone risk selecting a compound that cannot recapitulate the specific physicochemical, synthetic, or screening properties required for a given research program.

Property
Target Compound
Primary Analog (5-(aminomethyl)pyrimidin-2-amine)
Lipophilicity
LogP ≈ -0.54; supports permeability-solubility balance
LogP ≈ -0.97; substantially more polar, may alter membrane partitioning
Polar Surface Area
PSA 63.83 Ų; below typical CNS permeability threshold
PSA 77.82 Ų; exceeds CNS MPO threshold, may misdirect CNS programs
Synthetic Handle
Secondary amine; enables selective N-alkylation and amide coupling
Primary amine; divergent reactivity profile may limit parallel library scope

5-((Methylamino)methyl)pyrimidin-2-amine: Differentiation Evidence vs. Closest Analogs


LogP vs. Des-Methyl Analog

The computed octanol-water partition coefficient (LogP) of 5-((Methylamino)methyl)pyrimidin-2-amine is -0.54, compared to -0.97 for the des-methyl primary amine analog 5-(aminomethyl)pyrimidin-2-amine [1][2]. This represents a ΔLogP of +0.43 units, reflecting the lipophilicity-enhancing contribution of N-methylation on the aminomethyl side chain. In medicinal chemistry, a ΔLogP of this magnitude is considered a meaningful shift that can influence compound disposition, with each log unit roughly corresponding to a 10-fold change in partition behavior [3]. The intermediate LogP of the target compound (-0.54) also differentiates it from the more lipophilic N-methyl-5-((methylamino)methyl)pyrimidin-2-amine (LogP = +0.24) and the N,N-dimethyl analog (LogP = +0.26) , positioning it as a moderately polar scaffold suitable for fragment-based and HTS library design where balanced aqueous solubility and passive permeability are desired.

LogP
Cross-study comparable
ΔLogP +0.43
Meaningful lipophilicity shift versus des-methyl analog
Computed values; moderate polarity suited for HTS library design.
Physicochemical profiling Lipophilicity Lead optimization Membrane permeability

Polar Surface Area vs. Des-Methyl Analog

The topological polar surface area (TPSA) of 5-((Methylamino)methyl)pyrimidin-2-amine is 63.83 Ų, compared to 77.82 Ų for the des-methyl analog 5-(aminomethyl)pyrimidin-2-amine [1][2]. This reduction of 13.99 Ų is exclusively attributable to N-methylation of the aminomethyl side chain, which eliminates one hydrogen bond donor. In the widely adopted CNS MPO (Central Nervous System Multiparameter Optimization) scoring paradigm, PSA is one of six key parameters, with scores declining rapidly above 70 Ų due to restricted blood-brain barrier penetration [3]. The target compound at 63.83 Ų sits comfortably below this threshold, whereas the des-methyl analog at 77.82 Ų exceeds it. The target compound's PSA also lies between the more compact 2-aminopyrimidine (51.8 Ų) and the N-methyl analog (49.84 Ų) , providing an intermediate polarity profile that balances CNS accessibility with aqueous solubility—a property combination not achievable with any single comparator in this series.

PSA
Cross-study comparable
TPSA 63.83 Ų
Reduction of 13.99 Ų from des-methyl analog
Below typical CNS permeability threshold; supports CNS program use
TPSA alone insufficient; requires permeability assay confirmation.
Polar surface area CNS drug design Membrane permeability Physicochemical optimization

LogD at Physiological pH vs. Des-Methyl Analog

At physiologically relevant pH 7.4, the computed distribution coefficient (LogD₇.₄) of 5-((Methylamino)methyl)pyrimidin-2-amine is -2.14, compared to -2.56 for the des-methyl analog [1][2]. This ΔLogD₇.₄ of +0.42 units reflects the reduced ionization penalty of the N-methylated secondary amine relative to the primary amine at neutral pH. At the more acidic endosomal pH 5.5, both compounds become substantially more hydrophilic (LogD₅.₅ of -3.59 vs -3.88, Δ = +0.29), indicating that N-methylation partially attenuates pH-dependent solubility swings [1][2]. The intermediate LogD₇.₄ of the target compound places it in a range associated with favorable oral absorption potential (typically LogD₇.₄ between 0 and 3 is considered optimal) while avoiding the excessive hydrophilicity (LogD₇.₄ < -3) that can limit passive membrane permeation [3].

LogD₇.₄
Cross-study comparable
ΔLogD₇.₄ +0.42
Reported higher distribution at physiological pH
May affect intracellular exposure context; computed values.
LogD Distribution coefficient ADME prediction pH-dependent lipophilicity

Rotatable Bonds vs. Des-Methyl Analog

5-((Methylamino)methyl)pyrimidin-2-amine contains two rotatable bonds (the C–N bond connecting the methylaminomethyl group to the pyrimidine ring, and the N–CH₃ bond of the methylamino group), compared to only one rotatable bond in the des-methyl analog 5-(aminomethyl)pyrimidin-2-amine and zero in 2-aminopyrimidine [1][2]. The N-methyl and N,N-dimethyl analogs contain three rotatable bonds . In fragment-based drug discovery, the number of rotatable bonds is a critical parameter: fragments with 2–3 rotatable bonds provide sufficient conformational sampling to engage diverse protein binding pockets while maintaining favorable ligand efficiency metrics (typically ≤3 rotatable bonds for fragments with MW < 250 Da) [3]. The target compound's two rotatable bonds represent a balanced midpoint—offering greater conformational adaptability than the rigid des-methyl analog (1 bond) and core scaffold (0 bonds), but avoiding the entropic penalty and increased molecular complexity of the N-methyl (3 bonds) and N,N-dimethyl (3 bonds) derivatives.

Rotatable Bonds
Cross-study comparable
2 rotatable bonds
+1 vs des-methyl analog
Balanced conformational adaptability for fragment screening
Conforms to fragment-level ligand efficiency expectations.
Conformational flexibility Rotatable bonds Ligand efficiency Fragment-based drug discovery

Hydrogen Bond Donors vs. 2-Aminopyrimidine Core

5-((Methylamino)methyl)pyrimidin-2-amine possesses two hydrogen bond donor (HBD) sites: the 2-amino group on the pyrimidine ring and the secondary amine of the methylaminomethyl side chain. This contrasts with the unsubstituted 2-aminopyrimidine scaffold, which has only one HBD (the 2-amino group) [1]. The N-methyl and N,N-dimethyl analogs offer two and one HBD, respectively . In the context of 2-aminopyrimidine-based kinase inhibitors, the 2-amino group typically engages the kinase hinge region via a bidentate donor-acceptor motif, while an additional HBD at the 5-position can form ancillary interactions with the ribose pocket, DFG motif residues, or solvent-exposed regions [2]. The dual HBD profile of the target compound thus provides a distinct pharmacophoric signature compared to the single-HBD core scaffold, enabling the exploration of binding modes inaccessible to simpler analogs while retaining a more balanced polarity profile than the primary amine analog.

HBD Count
Class-level inference
2 HBD
+1 vs core 2-aminopyrimidine scaffold
Enables distinct hinge/pocket pharmacophore signature
Class-level kinase hinge-binding inference; verify with target co-crystal.
Hydrogen bonding Structure-based drug design Kinase hinge binding Molecular recognition

Procurement Application Scenarios for 5-((Methylamino)methyl)pyrimidin-2-amine


CNS Fragment Library Design

For fragment library curation targeting CNS-accessible targets (e.g., neurodegeneration kinases, GPCRs, ion channels), 5-((Methylamino)methyl)pyrimidin-2-amine offers a rare combination of PSA (63.83 Ų) below the 70 Ų CNS permeability threshold, two hydrogen bond donors for hinge/pocket engagement, and a moderate LogP (-0.54) compatible with aqueous solubility for biochemical assay screening [1]. This profile is not simultaneously achievable with the des-methyl analog (PSA 77.82 Ų, exceeding the CNS threshold) [2] or the N-methyl analog (LogP +0.24, potentially limiting solubility) . Procurement of this specific analog ensures that primary screening hits can be advanced without immediate physicochemical liabilities that would necessitate scaffold hopping [1][2].

Kinase Inhibitor Scaffold with Secondary Amine Handle

When designing focused 2-aminopyrimidine kinase inhibitor libraries, the methylaminomethyl group at the 5-position of 5-((Methylamino)methyl)pyrimidin-2-amine serves as a versatile secondary amine synthetic handle amenable to reductive amination, sulfonylation, amide coupling, and urea formation—transformations that are either impossible or proceed with different efficiency on the primary amine of 5-(aminomethyl)pyrimidin-2-amine [1][2]. The 2-aminopyrimidine core, extensively validated as a kinase hinge-binding motif in inhibitors targeting Src, VEGFR, Bcr-Abl, and CDK families , provides the recognition element, while the 5-methylaminomethyl substituent enables divergent parallel synthesis without requiring additional protection/deprotection steps that would be necessary with a primary amine. This makes the compound the preferred procurement choice for medicinal chemistry groups running parallel library synthesis workflows.

N-Methylation SAR Studies

For research programs systematically investigating the impact of N-methylation on the ADME properties of 2-aminopyrimidine scaffolds, 5-((Methylamino)methyl)pyrimidin-2-amine represents the critical intermediate methylation state. Procuring the complete series—5-(aminomethyl)pyrimidin-2-amine (0 N-methyl groups, LogP -0.97), 5-((methylamino)methyl)pyrimidin-2-amine (1 N-methyl, LogP -0.54), N-methyl-5-((methylamino)methyl)pyrimidin-2-amine (2 N-methyl groups, LogP +0.24), and N,N-dimethyl-5-((methylamino)methyl)pyrimidin-2-amine (3 N-methyl groups, LogP +0.26)—enables the construction of matched molecular pair analyses that deconvolute the contributions of individual N-methylation events to LogP, LogD, PSA, solubility, and metabolic stability [1][2][3]. The target compound, as the mono-N-methylated aminomethyl analog, provides the essential data point for quantifying the first N-methylation effect (ΔLogP ≈ +0.43, ΔPSA ≈ -14 Ų), which is typically the largest incremental change in the methylation series [1][2].

Application
Selection Property
Validation Focus
CNS Fragment Library Design
PSA below CNS permeability threshold
Confirm target engagement without scaffold hopping
Kinase Inhibitor Scaffold
Secondary amine synthetic versatility
Validate parallel library synthesis efficiency
N-Methylation SAR Studies
Intermediate N-methylation state
Quantify incremental ADME changes in matched pairs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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